molecular formula C21H27N3O2 B6124230 N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B6124230
M. Wt: 353.5 g/mol
InChI Key: SVJQOTFIDQZDFN-YDZHTSKRSA-N
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Description

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The phenolic hydroxyl group can also scavenge free radicals, contributing to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the bulky tert-butyl groups, which can influence its steric and electronic properties. These groups can enhance the compound’s stability and potentially its reactivity compared to similar compounds without such substituents .

Properties

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-20(2,3)16-11-14(12-17(18(16)25)21(4,5)6)13-23-24-19(26)15-7-9-22-10-8-15/h7-13,25H,1-6H3,(H,24,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQOTFIDQZDFN-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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